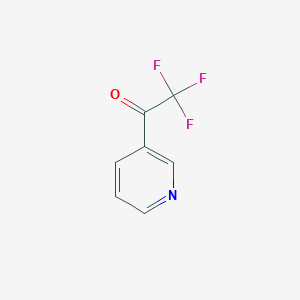
2,2,2-三氟-1-(吡啶-3-基)乙酮
描述
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone is a chemical compound with the empirical formula C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO.
- It is a solid compound with a molecular weight of 176.14 g/mol.
- The IUPAC name for this compound is 2,2,2-trifluoro-1-(3-pyridinyl)ethanone.
Synthesis Analysis
- Unfortunately, I do not have specific information on the synthesis of this compound. However, it can be synthesized through various methods, including fluorination reactions or direct substitution of hydrogen atoms in the pyridine ring.
Molecular Structure Analysis
- The molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone consists of a pyridine ring attached to a trifluoromethyl group and a ketone functional group.
- The compound’s chemical formula is C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO.
Chemical Reactions Analysis
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can participate in various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
- For specific reaction pathways, further literature research would be required.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 208.9°C (predicted).
- Density : Approximately 1.432 g/cm³ (predicted).
科学研究应用
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Crop-Protection Products
- Field : Agrochemical Industry .
- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : The production data estimated from the i-map Sigma database suggests that 2,3,5-DCTF is in high demand .
Synthesis of Photoreactive Probes
- Field : Biochemistry .
- Application : Trifluoroacetyl piperidine, a compound structurally similar to “2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone”, is used in the synthesis of photoreactive probes .
Synthesis of Photoreactive Probes
安全和危害
- The safety information for this compound includes hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation).
- Precautionary statements include P261 (avoid breathing dust/fume/gas), P280 (wear protective gloves/eye protection), and P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes).
Please note that further research and consultation of relevant literature would be necessary to provide a more detailed analysis. If you have any specific questions or need additional information, feel free to ask! 😊
属性
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPXTQTBPNXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472098 | |
| Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | |
CAS RN |
33284-21-8 | |
| Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


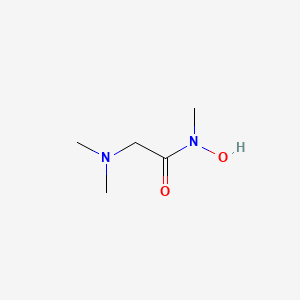
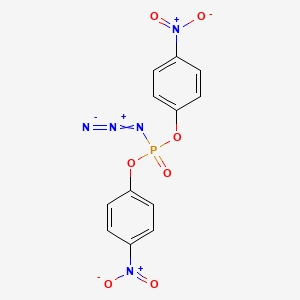
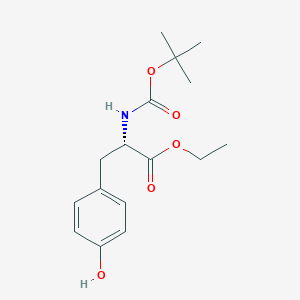
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)

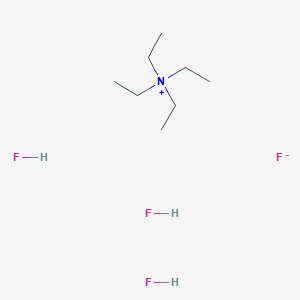
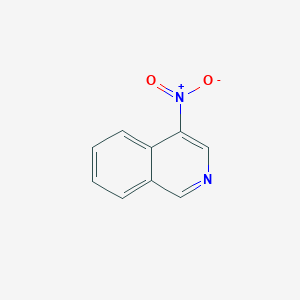
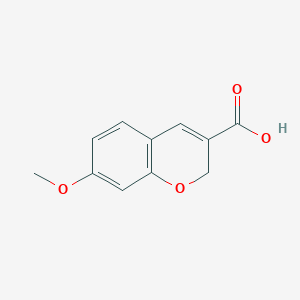
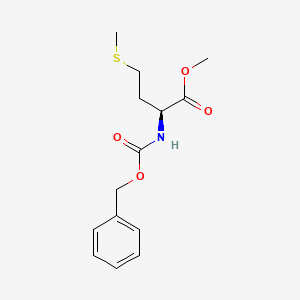
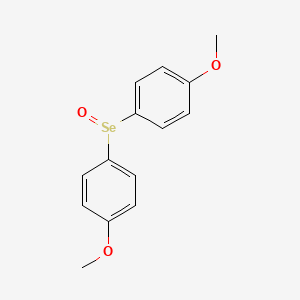
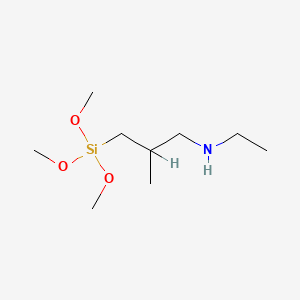

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)